3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one
CAS No.: 923691-74-1
Cat. No.: VC4984729
Molecular Formula: C13H12N4O3S2
Molecular Weight: 336.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923691-74-1 |
|---|---|
| Molecular Formula | C13H12N4O3S2 |
| Molecular Weight | 336.38 |
| IUPAC Name | 3-methyl-6-[(4-nitrophenyl)sulfanylmethyl]-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C13H12N4O3S2/c1-8-12(18)16-10(7-22-13(16)15-14-8)6-21-11-4-2-9(3-5-11)17(19)20/h2-5,10H,6-7H2,1H3 |
| Standard InChI Key | ARECETJBTABIDC-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N(C1=O)C(CS2)CSC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound has the molecular formula C₁₃H₁₂N₄O₃S₂ and a molecular weight of 336.38 g/mol. Its IUPAC name, 3-methyl-6-[(4-nitrophenyl)sulfanylmethyl]-6,7-dihydro- thiazolo[2,3-c][1, triazin-4-one, reflects its fused bicyclic system: a thiazole ring condensed with a triazinone moiety, substituted with a methyl group at position 3 and a (4-nitrophenylthio)methyl group at position 6.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 923691-74-1 |
| Molecular Formula | C₁₃H₁₂N₄O₃S₂ |
| Molecular Weight | 336.38 g/mol |
| IUPAC Name | 3-methyl-6-[(4-nitrophenyl)sulfanylmethyl]-6,7-dihydro- thiazolo[2,3-c][1, triazin-4-one |
| SMILES Notation | CC1=NN=C2N(C1=O)C(CS2)CSC3=CC=C(C=C3)N+[O-] |
| Solubility | Not reported |
Structural Features
The thiazolo[2,3-c] triazin-4-one core consists of a thiazole ring (five-membered, with sulfur and nitrogen) fused to a triazinone (a six-membered ring with three nitrogens and one ketone group). The 6,7-dihydro designation indicates partial saturation, with two adjacent carbon atoms in the triazine ring being sp³ hybridized. The 4-nitrophenylthio substituent introduces electron-withdrawing effects due to the nitro group, which may influence reactivity and biological interactions .
Synthesis and Characterization
Analytical Characterization
Key characterization methods for such compounds include:
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NMR Spectroscopy: Distinct signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~7–8 ppm), and dihydro protons (δ ~4–5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 336.38 (M⁺) confirms the molecular weight.
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X-ray Crystallography: Used to resolve the fused ring system and substituent geometry in related compounds .
Physicochemical and Pharmacokinetic Considerations
Solubility and Stability
The compound’s solubility remains unreported, but its nitro and sulfur-containing groups suggest moderate hydrophobicity. Stability under acidic/basic conditions would depend on the susceptibility of the thioether and nitro groups to hydrolysis or reduction.
Drug-Likeness
Using Lipinski’s Rule of Five:
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Molecular Weight: 336.38 (<500)
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H-Bond Donors: 0 (ketone and nitro groups are acceptors)
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H-Bond Acceptors: 7 (N and O atoms)
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LogP: Estimated ~2.5 (moderate lipophilicity)
The high number of H-bond acceptors may limit oral bioavailability, necessitating prodrug strategies .
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